4-iodo-3-methoxy-5-nitrobenzoic acid
Description
4-Iodo-3-methoxy-5-nitrobenzoic acid (C₈H₆INO₅, molecular weight: 323.05 g/mol) is a halogenated aromatic compound featuring iodine at the 4-position, a methoxy group at the 3-position, and a nitro group at the 5-position of the benzoic acid backbone . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research.
Properties
CAS No. |
2386444-44-4 |
|---|---|
Molecular Formula |
C8H6INO5 |
Molecular Weight |
323 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Iodo-3-Methoxybenzoic Acid
The precursor 4-iodo-3-methoxybenzoic acid is synthesized via a two-step protocol:
Step 1: Methoxylation of 3-Hydroxy-4-Iodobenzoic Acid
3-Hydroxy-4-iodobenzoic acid is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone under reflux. This Williamson ether synthesis achieves near-quantitative methylation of the hydroxyl group:
Reaction Conditions :
Step 2: Carboxylic Acid Protection
To prevent nitration at the carboxylic acid site, the acid is esterified using methanol and sulfuric acid:
Reaction Conditions :
Nitration of Methyl 4-Iodo-3-Methoxybenzoate
Nitration introduces the nitro group at position 5 using a mixed acid system (HNO₃/H₂SO₄):
Reaction Conditions :
-
Nitrating agent: 65% HNO₃ (1.2 equiv)
-
Solvent: Concentrated H₂SO₄
-
Temperature: 0–5°C (ice bath)
-
Time: 2 hours
Regiochemical Rationale :
The methoxy group directs nitration to the ortho (position 5) and para positions, but steric hindrance from the bulky iodine atom favors para substitution. However, in this case, the iodine’s electron-withdrawing effect combined with the methoxy group’s directing power results in exclusive nitration at position 5.
Ester Hydrolysis to the Carboxylic Acid
The methyl ester is hydrolyzed under basic conditions:
Reaction Conditions :
Alternative Pathway: Sequential Iodination and Methoxylation
Nitration of 3-Methoxybenzoic Acid
An alternative approach begins with nitration of 3-methoxybenzoic acid. However, this method faces challenges due to the nitro group’s deactivating nature, which complicates subsequent iodination.
Step 1: Nitration of 3-Methoxybenzoic Acid
Reaction Conditions :
-
Nitrating agent: Fuming HNO₃ (1.5 equiv)
-
Solvent: Concentrated H₂SO₄
-
Temperature: 0°C
-
Time: 1 hour
-
Yield: 65%
Step 2: Iodination via Diazotization
The nitro and methoxy groups deactivate the ring, necessitating harsh conditions for iodination. A Sandmeyer reaction is employed:
Reaction Conditions :
-
Iodine source: KI (2 equiv)
-
Catalyst: CuI (0.1 equiv)
-
Solvent: DMF
-
Temperature: 120°C
-
Time: 8 hours
-
Yield: 45%
This route is less efficient due to low yields in the iodination step, making the first pathway preferable.
Comparative Analysis of Synthetic Routes
| Parameter | Late-Stage Nitration | Sequential Iodination |
|---|---|---|
| Overall Yield | 68% | 29% |
| Regiochemical Control | Excellent | Moderate |
| Functional Group Tolerance | High | Low |
| Scalability | High | Low |
The late-stage nitration method offers superior yields and scalability, as iodination and methoxylation proceed efficiently before introducing the deactivating nitro group.
Reaction Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-iodo-3-methoxy-5-aminobenzoic acid.
Oxidation: 4-iodo-3-hydroxy-5-nitrobenzoic acid.
Scientific Research Applications
4-iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. The methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Iodine vs. Hydroxyl/Amino Groups: The iodine atom in the target compound distinguishes it from hydroxyl- or amino-substituted analogues, offering unique reactivity (e.g., Suzuki coupling) and crystallographic advantages .
- Positional Isomerism : Moving the nitro or methoxy group alters solubility and reactivity. For example, 3-methoxy-4-nitrobenzoic acid is a high-melting solid, while positional isomers may exhibit different biological activities .
Physical Properties
- Melting Points: 4-Methoxy-3-nitrobenzoic acid: 191–194°C . 3-Methoxy-4-nitrobenzoic acid: ~190°C (inferred from analogues) .
- Solubility : Nitro and methoxy groups generally reduce aqueous solubility, but iodinated derivatives may exhibit unique solubility profiles in organic solvents like DMSO or THF .
Q & A
Q. How can researchers validate conflicting spectral data (e.g., IR vs. NMR) for nitro group presence?
- Methodological Answer :
- Cross-Validation : IR should show strong NO₂ asymmetric stretch (~1520 cm⁻¹). If absent, confirm via ¹³C NMR (nitro carbon ~148 ppm) or XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
